N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups and linked via an oxadiazole-methyl bridge to a second pyrazole moiety. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrophobic interactions are critical.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O2/c1-5-22-8-11(6-17-22)14-18-12(24-20-14)7-16-15(23)13-9(2)19-21(4)10(13)3/h6,8H,5,7H2,1-4H3,(H,16,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKZXOXKSLPFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(N(N=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

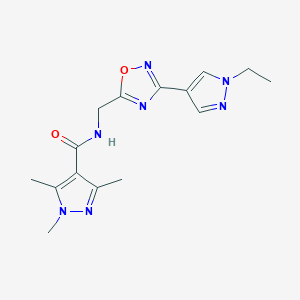

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Efficacy : Compounds similar to the target compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. In one study, significant activity was reported against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 50 μg/mL .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells:

- Prostate Cancer : Similar compounds have been identified as tissue-selective androgen receptor modulators (SARMs), showing high affinity for androgen receptors and strong antagonistic activity. This is particularly relevant in the treatment of prostate cancer where AR antagonism is desired .

The mechanisms underlying the biological activities of the compound are multifaceted:

- Androgen Receptor Modulation : The compound may act as an antagonist at androgen receptors, inhibiting pathways that lead to cancer cell proliferation.

- Antimicrobial Mechanism : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of similar pyrazole derivatives against several bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 6.25 |

| Compound B | E. coli | 50 |

| Compound C | P. aeruginosa | 50 |

These findings suggest that modifications in the pyrazole structure can enhance antibacterial potency .

Case Study 2: Cancer Cell Line Proliferation

In vitro studies involving prostate cancer cell lines treated with pyrazole derivatives revealed:

| Treatment | Cell Line | Proliferation Inhibition (%) |

|---|---|---|

| Control | LNCaP | 0 |

| Compound X | LNCaP | 85 |

| Compound Y | PC3 | 78 |

This highlights the potential of these compounds in targeting specific cancer cells effectively .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound may exhibit cytotoxic effects against various cancer cell lines, as seen in similar pyrazole-based compounds. For instance, derivatives of pyrazoles have shown significant activity against colorectal carcinoma cells, demonstrating the potential for this compound to be developed as an anticancer agent .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been researched for their effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of oxadiazole moieties has been linked to enhanced biological activity, indicating that N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide could similarly possess antimicrobial properties .

Anti-inflammatory and Analgesic Effects

Compounds with similar structures have been investigated for anti-inflammatory and analgesic effects. The presence of the pyrazole ring is often associated with modulation of inflammatory pathways, suggesting that this compound may also exhibit such pharmacological activities .

Pesticidal Activity

Research into pyrazole derivatives has indicated their potential use as pesticides due to their ability to disrupt biological processes in pests. The unique structure of this compound could be leveraged to develop novel agrochemicals that are effective against a range of agricultural pests while being environmentally friendly .

Development of Functional Materials

The structural characteristics of this compound lend themselves to applications in material science. Pyrazoles are known for their ability to form coordination complexes with metals, which can be utilized in the development of new materials with specific electronic or magnetic properties. This aspect opens avenues for research into novel materials for electronics or catalysis .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole and carboxamide groups are susceptible to hydrolytic cleavage under specific conditions:

-

Mechanistic Insight :

The 1,2,4-oxadiazole ring undergoes nucleophilic attack at the C5 position under acidic conditions, leading to ring opening and formation of a diamide intermediate. Basic hydrolysis of the carboxamide group produces a carboxylic acid via nucleophilic acyl substitution.

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole moiety participates in nucleophilic substitution reactions due to its electron-deficient nature:

-

Key Observations :

Reaction with carbon disulfide replaces the oxadiazole oxygen with sulfur, forming stable thione derivatives . Hydrazine induces cyclization to triazole systems, as observed in analogous pyrazole-oxadiazole hybrids .

Functionalization of the Pyrazole Ring

-

Example :

Condensation with benzaldehyde forms a Schiff base, enhancing π-π stacking interactions in biological systems .

Redox Reactions

The ethyl group on the pyrazole ring and the oxadiazole nitrogen are redox-active sites:

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Biological Reactivity

In pharmacological contexts, the compound interacts with biological targets through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound differs from analogs in its substitution patterns and heterocyclic components. Key comparisons include:

a. Chloro-Substituted Pyrazole Carboxamides ()

Compounds 3a–3p from are 5-chloro-N-(pyrazolyl)pyrazole-4-carboxamides with aryl/heteroaryl substitutions. For example:

- 3a: Chloro, phenyl, and cyano groups.

- 3d : 4-Fluorophenyl substitution enhances polarity vs. the target compound’s methyl/ethyl groups.

Key Differences :

b. Nitro-Substituted Pyrazole Carboxamide ()

The compound CasNo. 1005576-79-3 (N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide) features a nitro group, which is strongly electron-withdrawing. This contrasts with the target compound’s methyl and oxadiazole motifs, which offer neutral or electron-donating effects.

Physical and Spectral Properties

- Spectral Data : The target compound’s ¹H-NMR would show signals for methyl (δ ~2.5–3.0 ppm) and pyrazole/oxadiazole protons (δ ~7.0–8.5 ppm), akin to analogs in .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation and alkylation reactions. For example, analogs with pyrazole and oxadiazole scaffolds are typically prepared using K₂CO₃ as a base in DMF under ambient conditions, followed by purification via column chromatography or recrystallization . Key parameters include stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agents to intermediates) and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures completion. Yield optimization may require adjusting solvent polarity (e.g., DMF vs. acetonitrile) or temperature gradients during reflux .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming structural motifs, such as the oxadiazole ring and pyrazole substituents. IR spectroscopy identifies functional groups (e.g., C=O at ~1630–1680 cm⁻¹). Mass spectrometry (ESI or HRMS) verifies molecular weight and fragmentation patterns. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) or melting point analysis. Crystallography (SHELX software ) resolves ambiguities in stereochemistry or bond angles .

Q. How do the functional groups (e.g., oxadiazole, pyrazole) influence its physicochemical properties?

- Methodological Answer : The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the pyrazole moiety contributes to π-π stacking interactions. Solubility can be modulated by varying alkyl substituents (e.g., ethyl vs. methyl groups). LogP calculations (via HPLC retention times) and pKa determinations (potentiometric titration) quantify hydrophobicity and ionization states, critical for bioavailability studies .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

- Methodological Answer : Discrepancies arise from dynamic vs. static crystal structures. Refine computational models (DFT or molecular mechanics) using SHELXL-refined X-ray diffraction data . Compare torsion angles and bond lengths, and validate with R-factors (<5%). For flexible regions (e.g., methyl groups), use variable-temperature XRD or neutron diffraction to capture conformational dynamics .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer : Employ a modular synthesis approach to systematically vary substituents (e.g., fluorination at the pyrazole ring ). Test analogs in dose-response assays (e.g., enzyme inhibition IC₅₀, cell viability EC₅₀). Use molecular docking (AutoDock Vina) to correlate activity with binding poses. For contradictory results (e.g., inactive analogs with strong computational binding), validate via SPR (surface plasmon resonance) to assess binding kinetics .

Q. How should stability studies be designed to assess degradation under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (pH 1.2–3.0) and plasma (37°C, 5% CO₂). Monitor degradation via UPLC-MS at intervals (0, 6, 24, 48 hours). Identify major degradation products (e.g., hydrolysis of the oxadiazole ring) and stabilize via formulation (lyophilization with cyclodextrins) .

Q. What strategies address contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Replicate assays in triplicate with blinded controls. Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Apply statistical rigor (ANOVA, Bonferroni correction) to distinguish outliers. Investigate confounding factors (e.g., compound aggregation in DMSO ). Use cheminformatics tools (e.g., PubChem BioActivity data) to benchmark against known analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.